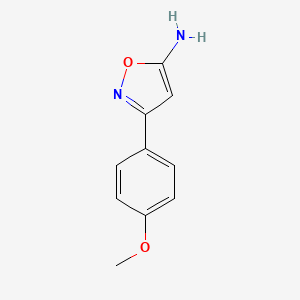

3-(4-Methoxyphenyl)isoxazol-5-amin

Übersicht

Beschreibung

“3-(4-Methoxyphenyl)isoxazol-5-amine” is a chemical compound with the molecular formula C10H10N2O2 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom .

Synthesis Analysis

Isoxazole synthesis often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions . However, due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures, there is a growing interest in developing alternate metal-free synthetic routes .

Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)isoxazol-5-amine” consists of a five-membered isoxazole ring attached to a 4-methoxyphenyl group . The compound has a molecular weight of 190.2 .

Wissenschaftliche Forschungsanwendungen

Krebsforschungs-Anwendungen

„3-(4-Methoxyphenyl)isoxazol-5-amin“ wurde auf seine möglichen Anwendungen in der Krebstherapie untersucht. Derivate dieser Verbindung wurden synthetisiert und auf ihre Wirksamkeit gegen verschiedene Krebszelllinien untersucht. Die Modifikationen der chemischen Struktur zielen darauf ab, ihre Antikrebs-Eigenschaften zu verbessern, z. B. die Induktion von Apoptose oder die Hemmung der Zellproliferation .

Antifungal-Anwendungen

Isoxazol-Derivate, einschließlich derer, die mit „this compound“ verwandt sind, wurden auf ihre antifungale Aktivität getestet. Diese Verbindungen haben sich gegen Pilzpathogene wie Botrytis cinerea und Rhizoctonia cerealis, die für Pflanzenkrankheiten verantwortlich sind, als wirksam erwiesen .

Chemische Synthese

Diese Verbindung dient als Baustein in der chemischen Synthese und trägt zur Bildung komplexer Moleküle mit unterschiedlichen biologischen Aktivitäten bei. Sie wird in verschiedenen synthetischen Wegen zur Herstellung neuer Verbindungen mit potenziellen Anwendungen in der Pharmakologie und Materialwissenschaft verwendet .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is imperative to develop new eco-friendly synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Wirkmechanismus

Mode of Action

There is evidence suggesting that reactions involving this type of compound may be initiated via oxidoreduction with radical formation in the reaction medium using single electron transfer (set) .

Biochemical Pathways

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact pathways and downstream effects depend on the specific structure and substitution pattern of the isoxazole ring .

Result of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

3-(4-Methoxyphenyl)isoxazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been used to study the inhibitory activity of human carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is crucial as it can influence various physiological processes, including respiration and acid-base balance. The compound’s ability to inhibit carbonic anhydrase suggests its potential use in treating conditions like glaucoma, epilepsy, and certain types of cancer.

Cellular Effects

3-(4-Methoxyphenyl)isoxazol-5-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can alter the intracellular pH, affecting cell proliferation and apoptosis . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 3-(4-Methoxyphenyl)isoxazol-5-amine involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of carbonic anhydrase, inhibiting its activity by preventing the enzyme from catalyzing its reaction . This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Methoxyphenyl)isoxazol-5-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 3-(4-Methoxyphenyl)isoxazol-5-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit carbonic anhydrase without causing significant adverse effects . At higher doses, it may lead to toxicity, including symptoms like metabolic acidosis and electrolyte imbalances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

3-(4-Methoxyphenyl)isoxazol-5-amine is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase affects the metabolic flux of bicarbonate and protons, influencing various physiological processes . Additionally, it may interact with other enzymes involved in metabolic pathways, further affecting metabolite levels and cellular function.

Transport and Distribution

The transport and distribution of 3-(4-Methoxyphenyl)isoxazol-5-amine within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to proteins that facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of 3-(4-Methoxyphenyl)isoxazol-5-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with carbonic anhydrase, which is found in various cellular compartments, can influence its inhibitory activity and overall effects on cellular function.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQFLXRNUDPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402361 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86685-98-5 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

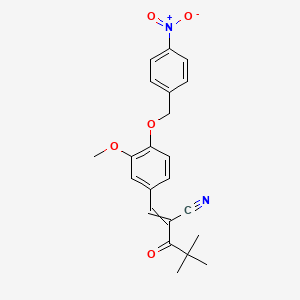

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)